(R)-2-Methyl-1-pyridin-3-yl-propylamine is a chiral amine compound characterized by its unique structure, which includes a pyridine ring and a propylamine side chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in the synthesis of pharmaceutical agents targeting neurological disorders. The chemical structure consists of a three-carbon propyl group attached to the nitrogen atom of the amine, while the pyridine ring is substituted at the 3-position with a methyl group, contributing to its chiral nature and biological activity.
The synthesis of (R)-2-Methyl-1-pyridin-3-yl-propylamine typically involves reductive amination, where 3-pyridinecarboxaldehyde reacts with (R)-2-methylpropylamine. The key steps include:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors to ensure consistent quality.
(R)-2-Methyl-1-pyridin-3-yl-propylamine can undergo several chemical reactions:
The mechanism of action for (R)-2-Methyl-1-pyridin-3-yl-propylamine primarily involves its interaction with neurotransmitter receptors in the brain. The amine group can form hydrogen bonds and electrostatic interactions with receptor sites, modulating their activity. This interaction may influence various biochemical pathways related to neurological functions, making it a candidate for therapeutic applications in treating disorders such as depression and anxiety .
Relevant data on these properties can be found in material safety data sheets provided by chemical suppliers .
(R)-2-Methyl-1-pyridin-3-yl-propylamine has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial use, demonstrating its potential impact on drug discovery and development efforts.
The stereochemistry of chiral amines directly influences kinase binding affinity and selectivity. In (R)-2-methyl-1-pyridin-3-yl-propylamine, the (R)-configuration enables optimal spatial positioning for:
Kinases like c-KIT and PDGFR exhibit heightened sensitivity to such stereospecific interactions. Clinical kinase inhibitors incorporating analogous chiral amines demonstrate 10-100 fold potency enhancements over racemic counterparts due to improved target residence times and reduced off-target effects [6].
Two dominant methodologies enable efficient synthesis of enantiopure (R)-2-methyl-1-pyridin-3-yl-propylamine:
Mechanistic insight: Outer-sphere dissociative pathways enable stereoselective enamine protonation [2] [7]
Biocatalytic AminationTransaminases (e.g., from Arthrobacter sp.) convert 2-methyl-1-pyridin-3-yl-propan-1-one to the (R)-amine with:
Table 2: Comparative Analysis of Synthetic Methods
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir-MaxPHOX | 96 | 88 | Scalability (>1 kg) |
Biocatalysis | ω-Transaminase CV2025 | >99 | 95 | Ambient temperature, aqueous media |
(R)-Configured amines enhance pharmacokinetic properties of kinase-targeted therapeutics:
Recent clinical candidates featuring this chiral amine scaffold include:
Table 3: Kinase Inhibitors Incorporating Chiral Pyridinyl Amines
Compound | Target Kinase | IC₅₀ (nM) | Structural Feature |
---|---|---|---|
Imatinib analogue | c-KIT | 11 ± 2 | (R)-amine with pyridinyl core |
LDK378 derivative | ALK | 3.8 ± 0.7 | Chiral benzylic amine variant |
Ponatinib-related | FLT3 | 6.2 ± 1.1 | Pyridin-3-yl ethylamine linker |
The pyridin-3-yl group in (R)-2-methyl-1-pyridin-3-yl-propylamine serves as a multipurpose pharmacophore with three-dimensional vectorality distinct from pyridin-2-yl or pyridin-4-yl isomers.
Systematic SAR studies demonstrate the pyridin-3-yl moiety's critical roles:
Table 4: SAR of Pyridin-3-yl Modifications in Chiral Amines
Pyridine Modification | Target Binding ΔG (kcal/mol) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Unsubstituted pyridin-3-yl | -9.2 ± 0.3 | 15.3 ± 1.2 | 42 ± 5 |
6-Fluoropyridin-3-yl | -8.7 ± 0.4 | 8.1 ± 0.9 | >120 |
2-Methoxypyridin-4-yl | -7.1 ± 0.6 | 22.8 ± 2.1 | 18 ± 3 |
Pyrimidin-5-yl | -6.9 ± 0.5 | 5.3 ± 0.7 | 29 ± 4 |
Key trends:
The pyridin-3-yl group enables strategic molecular design through:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4